molecular formula C14H13NO B8059346 3-(4-Ethenylphenyl)-5-methoxypyridine

3-(4-Ethenylphenyl)-5-methoxypyridine

Cat. No.: B8059346
M. Wt: 211.26 g/mol
InChI Key: JNDSKEVDHQNPBL-UHFFFAOYSA-N
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Description

3-(4-Ethenylphenyl)-5-methoxypyridine is a pyridine derivative featuring a methoxy group at the 5-position and a 4-ethenylphenyl substituent at the 3-position. These analogs share a pyridine core with aryl and methoxy substituents, making them valuable for studying structure-activity relationships in medicinal chemistry and materials science.

Its synthesis likely involves cross-coupling reactions or substitution pathways similar to those used for chloro-substituted derivatives .

Properties

IUPAC Name

3-(4-ethenylphenyl)-5-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-3-11-4-6-12(7-5-11)13-8-14(16-2)10-15-9-13/h3-10H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDSKEVDHQNPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethenylphenyl)-5-methoxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethenylphenylboronic acid and 5-methoxypyridine.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 4-ethenylphenylboronic acid with 5-methoxypyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethenylphenyl)-5-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that 3-(4-Ethenylphenyl)-5-methoxypyridine exhibits potential as a therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development. Notably, similar compounds with methoxypyridine moieties have been explored for their roles in treating neurodegenerative diseases such as Alzheimer's disease. For instance, methoxypyridine derivatives have been identified as gamma-secretase modulators (GSMs), which are crucial in reducing amyloid-beta (Aβ42) production, a key factor in Alzheimer's pathology .

Case Study: Alzheimer’s Disease

In a study focused on synthesizing novel methoxypyridine-derived compounds, researchers demonstrated that these compounds could effectively reduce Aβ42 levels in both plasma and brain tissues of transgenic mouse models. This suggests that this compound and its analogs may serve as promising candidates for further development as therapeutic agents against Alzheimer's disease .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in various diseases. For example, it has shown promise as an inhibitor of protein-tyrosine kinases, which are implicated in cancer and inflammatory diseases. This class of compounds can modulate kinase activity, leading to therapeutic effects in conditions like rheumatoid arthritis and other autoimmune disorders .

Antimicrobial Properties

Additionally, research into the antimicrobial properties of pyridine derivatives has revealed that certain modifications can enhance their efficacy against bacterial strains. This highlights the potential of this compound in developing new antimicrobial agents .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a building block in organic semiconductors can lead to advancements in flexible electronics and photovoltaic devices. The incorporation of this compound into polymer matrices has been shown to improve charge transport properties, making it valuable for the development of next-generation electronic materials.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReference
Medicinal ChemistryGamma-secretase modulation for Alzheimer's
Protein-tyrosine kinase inhibition
Biological ActivityAntimicrobial agent development
Materials ScienceOrganic semiconductors and electronic devices

Mechanism of Action

The mechanism of action of 3-(4-Ethenylphenyl)-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and substituent effects of 3-(4-Ethenylphenyl)-5-methoxypyridine and related compounds:

Compound Name Substituent at Pyridine 3-Position Key Functional Groups Electronic Effects
This compound 4-Ethenylphenyl Methoxy, Ethenyl Electron-donating (methoxy), π-conjugation (ethenyl)
3-(4-Chlorophenyl)-5-methoxypyridine 4-Chlorophenyl Methoxy, Chloro Electron-withdrawing (chloro), polarizable
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 3-Fluoro-4-methoxyphenyl Methoxy, Fluoro, Hydroxyl Electron-withdrawing (fluoro), hydrogen bonding (hydroxyl)
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine Phenoxy with methoxy/methyl Methoxy, Methyl, Ether Steric hindrance (methyl), electron-donating (methoxy)

Key Observations :

  • Ethenyl vs. Halogens : The ethenyl group enhances π-conjugation and reactivity compared to halogenated analogs, which may influence applications in organic electronics or polymer precursors.
  • Methoxy Group : Common across all compounds, the methoxy group contributes electron-donating effects, stabilizing aromatic systems and modulating solubility.

Physical Properties :

  • 3-(4-Chlorophenyl)-5-methoxypyridine : Solid at room temperature; molecular weight 235.7 g/mol .
  • 5-Ethoxy-1-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione : Melting point 148–150°C (hydantoin analog) .

Biological Activity

3-(4-Ethenylphenyl)-5-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N Molecular Formula \text{C}_{12}\text{H}_{13}\text{N}\quad \text{ Molecular Formula }

This compound contains a pyridine ring substituted with a methoxy group and an ethenylphenyl moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antioxidant Activity : Compounds with similar structures have shown potential in reducing oxidative stress by scavenging free radicals.
  • Antitumor Activity : Some derivatives have demonstrated the ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
  • Antiviral Properties : Certain analogs have been studied for their antiviral effects, particularly against viruses like HBV and HIV.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Here are some key findings:

Biological Activity Effect Observed Reference
AntioxidantScavenging of free radicals
AntitumorInduction of apoptosis in cancer cells
AntiviralInhibition of viral replication (HBV)

Case Studies

  • Antitumor Activity :
    A study investigated the cytotoxic effects of related pyridine derivatives on various cancer cell lines. The results indicated significant inhibition of cell growth, with mechanisms involving apoptosis via caspase activation pathways. Notably, the increase in Bax/Bcl-2 ratio suggested a pro-apoptotic effect (Reference ).
  • Antiviral Activity :
    Another study focused on the antiviral properties of a related compound, demonstrating that it inhibited HBV replication by enhancing intracellular levels of antiviral proteins like APOBEC3G. This mechanism highlights the potential for developing antiviral agents based on the pyridine scaffold (Reference ).

Research Findings

Recent research has expanded the understanding of the biological activities associated with this compound and its analogs:

  • Cytotoxicity Assays : Various assays showed that concentrations as low as 10 µM could significantly reduce viability in cancer cell lines.
  • Mechanistic Studies : Flow cytometry and Western blot analyses confirmed the involvement of apoptotic pathways, including increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors.

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